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Abstract
This technical guide addresses the physical properties of 4-Amino-2-(methylthio)benzoic
acid (CAS No. 1343844-11-0). Direct experimental data for this compound is not extensively

available in public literature. This document provides a summary of the known basic identifiers

and presents a comparative analysis of structurally similar compounds to offer insights into its

expected physical characteristics. Furthermore, this guide details standardized experimental

protocols for determining key physical and spectral properties, providing a framework for the

empirical analysis of this and similar novel organic compounds.

Introduction to 4-Amino-2-(methylthio)benzoic Acid
4-Amino-2-(methylthio)benzoic acid is a substituted benzoic acid derivative. Such

compounds are of interest in medicinal chemistry and materials science due to the diverse

functionalities imparted by the amino, methylthio, and carboxylic acid groups. These groups

can influence the molecule's polarity, acidity, and potential for intermolecular interactions, which

in turn dictate its physical properties and biological activity. Due to the limited availability of

specific experimental data for this compound, this guide employs a comparative approach with

related molecules and outlines the methodologies required for its full characterization.
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Physicochemical Properties
While specific quantitative data for 4-Amino-2-(methylthio)benzoic acid is scarce, its basic

molecular properties have been identified.

Property Value Source

CAS Number 1343844-11-0 [1]

Molecular Formula C₈H₉NO₂S [1]

Molecular Weight 183.23 g/mol [1]

Comparative Data of Structurally Related Compounds
To estimate the physical properties of 4-Amino-2-(methylthio)benzoic acid, it is useful to

examine the properties of structurally analogous compounds. The presence of an amino group,

a methylthio group, and their positions on the benzoic acid ring will influence properties such as

melting point and solubility.
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Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

4-Amino-2-

methylbenzoic

acid

2486-75-1 C₈H₉NO₂ 151.16 160-165

4-

(Methylthio)benz

oic acid

13205-48-6 C₈H₈O₂S 168.21 192-196

2-

(Methylthio)benz

oic acid

3724-10-5 C₈H₈O₂S 168.21 169-173

4-Amino-2-

methoxy-5-

(methylthio)benz

oic Acid

71675-98-4 C₉H₁₁NO₃S 213.25 Not Available

3-Amino-benzoic

acid
99-05-8 C₇H₇NO₂ 137.14 169-171

4-Amino-benzoic

acid
150-13-0 C₇H₇NO₂ 137.14 184-186

Note: The data presented is sourced from various chemical suppliers and databases and

should be used for comparative purposes.[2][3][4]

The acidity of substituted benzoic acids is influenced by the electronic effects of their

substituents.[5] Electron-withdrawing groups tend to increase acidity, while electron-donating

groups decrease it.[5] The position of the substituent also plays a crucial role, with ortho effects

often leading to significant deviations in acidity compared to meta and para isomers.[6][7]

Experimental Protocols
The following sections detail generalized experimental protocols for determining the key

physical and spectral properties of a solid organic compound like 4-Amino-2-
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(methylthio)benzoic acid.

General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized or isolated organic compound.
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Caption: A flowchart illustrating the general experimental workflow for the characterization of a

novel organic compound.

Melting Point Determination
The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically exhibit

a sharp melting range of 1-2°C.

Protocol:

Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and

packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a

calibrated thermometer or temperature probe.

Heating: The sample is heated at a steady and slow rate (1-2°C per minute) as the

temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire sample becomes a clear liquid (completion of melting)

are recorded as the melting range.

Solubility Determination
Solubility provides information about the polarity and functional groups of a molecule.

Protocol:

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone,

dichloromethane, hexane) and aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃,

5% NaOH) are used.

Procedure: Approximately 2-3 mg of the solid sample is placed in a small test tube.

The solvent is added dropwise (up to 1 mL) with agitation.
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The sample is classified as soluble if it completely dissolves. If not, it is classified as

insoluble or partially soluble.

Observations are recorded for each solvent. Solubility in acidic or basic solutions can

indicate the presence of basic (amino) or acidic (carboxylic acid) functional groups,

respectively.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific wavenumbers.

Protocol (Thin Solid Film Method):

Sample Preparation: A small amount of the solid sample (approx. 5-10 mg) is dissolved in a

few drops of a volatile solvent (e.g., methylene chloride or acetone).

Film Deposition: A drop of the resulting solution is placed onto the surface of an IR-

transparent salt plate (e.g., NaCl or KBr).

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[8]

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and

the spectrum is recorded.[8]

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the functional groups present in 4-Amino-2-(methylthio)benzoic acid
(e.g., N-H stretches, C=O stretch, C-S stretch, aromatic C=C bends).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the carbon-hydrogen

framework of a molecule.

Protocol:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used
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as an internal standard.[9]

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is

shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and

¹³C spectra.[10][11]

Data Analysis:

¹H NMR: The spectrum is analyzed for the number of signals (number of unique proton

environments), their chemical shifts (electronic environment), integration (relative number

of protons), and splitting patterns (neighboring protons).

¹³C NMR: The proton-decoupled spectrum is analyzed for the number of signals, which

corresponds to the number of unique carbon atoms in the molecule.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a

compound.

Protocol:

Sample Introduction and Ionization: A small amount of the sample is introduced into the

mass spectrometer. In electron ionization (EI), the sample is bombarded with high-energy

electrons to form a molecular ion and fragment ions.[13] In electrospray ionization (ESI), the

sample is dissolved in a suitable solvent and sprayed into the spectrometer, forming ions.[14]

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass

analyzer.[13]

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z.

Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass

measurement, allowing for the determination of the molecular formula. The fragmentation

pattern can provide structural information.
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Visualization of Methodologies
The characterization of a novel compound such as 4-Amino-2-(methylthio)benzoic acid
follows a logical progression of analytical techniques to confirm its structure and purity.

Logical Flow of Spectroscopic Analysis

Purified Sample

Mass Spectrometry
(Determine Molecular Weight & Formula)

IR Spectroscopy
(Identify Functional Groups)

1H NMR
(Determine Proton Environment & Connectivity)

Structure Elucidation

13C NMR
(Determine Carbon Skeleton)

Click to download full resolution via product page

Caption: A diagram showing the logical progression of spectroscopic techniques for the

structural elucidation of an organic compound.

Conclusion
While specific, experimentally determined physical properties for 4-Amino-2-
(methylthio)benzoic acid are not widely published, this guide provides a framework for its

characterization. By comparing with structurally similar molecules, researchers can form

reasonable expectations for its properties. The detailed experimental protocols outlined herein

offer a comprehensive approach for any laboratory to empirically determine the melting point,
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solubility, and spectral characteristics of this and other novel compounds, facilitating further

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2724894#physical-properties-of-4-amino-2-
methylthio-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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